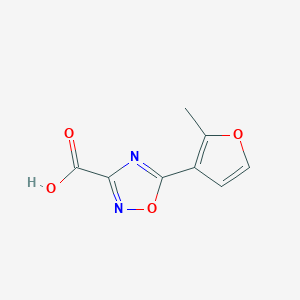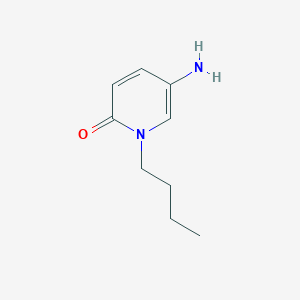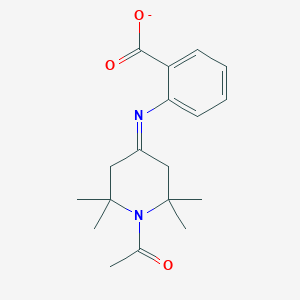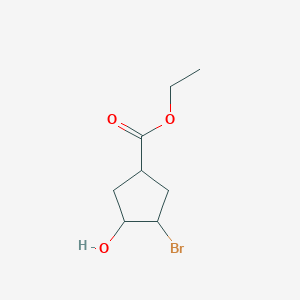![molecular formula C13H17BrO B13060005 (([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene](/img/structure/B13060005.png)
(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene” is an organic compound with the molecular formula C₁₃H₁₇BrO and a molecular weight of 269.18 g/mol . This compound features a benzene ring substituted with a bromomethyl group and a cyclopentyl group linked through an ether bond. It is primarily used in research settings and has various applications in organic synthesis and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene” typically involves the reaction of benzyl alcohol with 1-bromomethylcyclopentane in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for “this compound” are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
化学反応の分析
Types of Reactions
“(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene” undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: The major product is the corresponding methyl derivative.
科学的研究の応用
“(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene” has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme interactions and receptor binding.
作用機序
The mechanism of action of “(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene” depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects .
類似化合物との比較
Similar Compounds
1-Bromo-4-methylbenzene: Similar in structure but lacks the cyclopentyl group.
Benzyl Bromide: Contains a benzyl group with a bromine atom but lacks the ether linkage and cyclopentyl group.
Cyclopentyl Methyl Ether: Contains the cyclopentyl and ether linkage but lacks the benzene ring and bromomethyl group.
Uniqueness
“(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene” is unique due to its combination of a benzene ring, bromomethyl group, and cyclopentyl ether linkage. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical development.
特性
分子式 |
C13H17BrO |
|---|---|
分子量 |
269.18 g/mol |
IUPAC名 |
[1-(bromomethyl)cyclopentyl]oxymethylbenzene |
InChI |
InChI=1S/C13H17BrO/c14-11-13(8-4-5-9-13)15-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |
InChIキー |
WLHPAIKLAIKANK-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(CBr)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059924.png)


![[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]iminomethylamino] thiophene-2-carboxylate](/img/structure/B13059937.png)




![methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B13059952.png)
![1-[(4-methylmorpholin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13059957.png)
![2-Methyl-2,5-diazaspiro[3.4]octan-6-one](/img/structure/B13059963.png)
![4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13059971.png)

![tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13059983.png)
